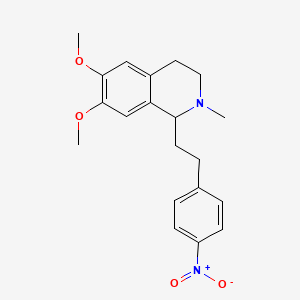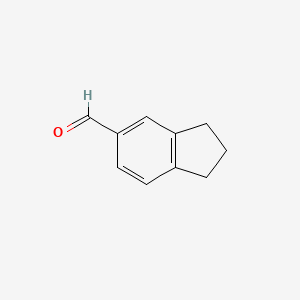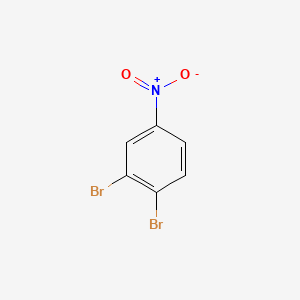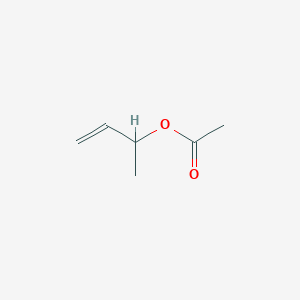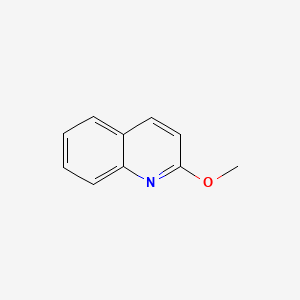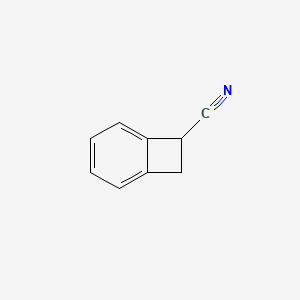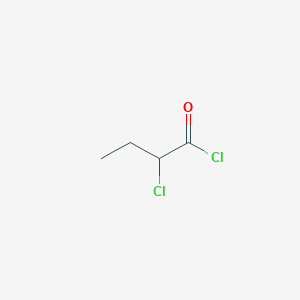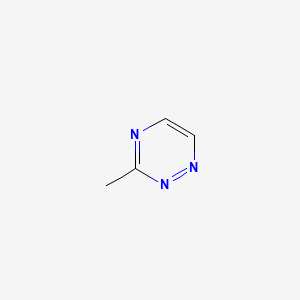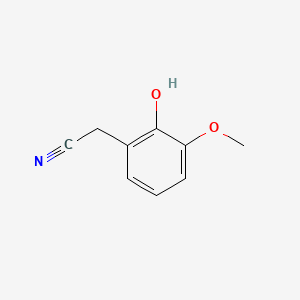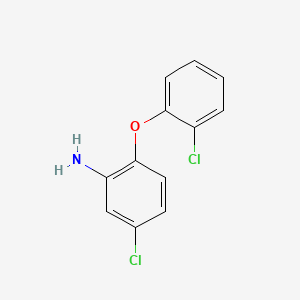
5-Chloro-2-(2-chlorophenoxy)aniline
説明
5-Chloro-2-(2-chlorophenoxy)aniline is a chemical compound with the molecular formula C12H9Cl2NO and a molecular weight of 254.11 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The InChI Key for this compound is PHORTNLNXNZNET-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 254.11 and a density of 1.364g/cm3 . The boiling point is 337.4ºC at 760mmHg .科学的研究の応用
Nephrotoxicity Studies
Research has explored the nephrotoxic potential of various dichloroaniline (DCA) isomers, including 5-Chloro-2-(2-chlorophenoxy)aniline, in vivo and in vitro. These studies have shown that DCA isomers can significantly affect renal function, characterized by changes such as decreased urine volume, increased proteinuria, and proximal tubular necrosis (Lo, Brown & Rankin, 1990).
Environmental Impact and Pollution Studies
Various studies have focused on the environmental impact of chloroanilines, including their acute toxicity to aquatic organisms like daphnids and fathead minnows (Gersich & Mayes, 1986). Other research has looked at the biodegradation of chloroanilines in methanogenic aquifers, providing insights into potential bioremediation strategies for environments contaminated with these chemicals (Kuhn & Suflita, 1989).
Applications in Polymer and Materials Science
Several studies have examined the synthesis and characterization of novel polymers based on aniline derivatives, including the synthesis of novel monomers and their application in areas like dye-sensitized solar cells and other electronic devices (Shahhosseini, Nateghi, Kazemipour & Zarandi, 2016). This research demonstrates the broad applicability of chloroaniline derivatives in advanced materials science.
Photocatalysis Research
Investigations into the photocatalysis of chlorinated anilines, such as this compound, have shown potential for the degradation of these compounds in wastewater treatment. These studies explore factors like the influence of solution pH and peroxide on the photocatalysis efficiency (Chu, Choy & So, 2007).
Analytical Chemistry Applications
Research in analytical chemistry has included the study of fluorescence quenching mechanisms in boronic acid derivatives, using anilines as quenchers. Such studies are crucial for understanding the interactions between different chemical compounds and for developing sensitive detection methods in various fields (Geethanjali, Nagaraja & Melavanki, 2015).
Safety and Hazards
5-Chloro-2-(2-chlorophenoxy)aniline can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if inhaled, specific first aid measures should be taken .
作用機序
Target of Action
Similar compounds have been known to target specific enzymes or receptors in the body .
Mode of Action
It is possible that it interacts with its targets through a process of binding or inhibition, leading to changes in the normal functioning of these targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-(2-chlorophenoxy)aniline . These factors could include pH, temperature, and the presence of other compounds or enzymes.
特性
IUPAC Name |
5-chloro-2-(2-chlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHORTNLNXNZNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205537 | |
| Record name | 5-Chloro-2-(2-chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56966-48-4 | |
| Record name | 2-Amino-2′,4-dichlorodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(2-chlorophenoxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056966484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-(2-chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-(2-chlorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-(2-CHLOROPHENOXY)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE2LQP2528 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



